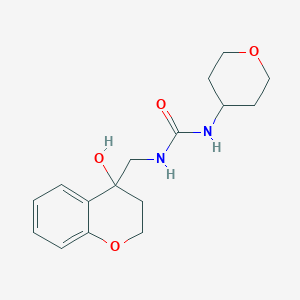
1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a chroman and a tetrahydropyran moiety linked through a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:
Formation of the Chroman Moiety: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Attachment of the Urea Group: The urea functional group is introduced by reacting the chroman derivative with an isocyanate or by using phosgene and an amine.
Incorporation of the Tetrahydropyran Ring: The tetrahydropyran ring is often introduced via a nucleophilic substitution reaction, where a suitable leaving group on the chroman derivative is replaced by a tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the urea group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Products include chromanones or chromanals.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used but typically involve the replacement of the leaving group with the nucleophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, this compound may exhibit activity as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules. It is often used in studies to understand the structure-activity relationship of chroman and tetrahydropyran derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific enzymes or receptors is beneficial.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chroman and tetrahydropyran moieties may bind to active sites or allosteric sites, altering the function of the target protein. This can lead to inhibition or activation of the protein’s activity, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((4-hydroxychroman-4-yl)methyl)urea: Lacks the tetrahydropyran ring, which may result in different biological activity.
3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the chroman ring, which may affect its interaction with biological targets.
4-hydroxychroman-4-yl)methylamine: Contains an amine group instead of a urea group, leading to different chemical reactivity and biological properties.
Uniqueness
1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of both chroman and tetrahydropyran rings linked through a urea group. This combination of structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(18-12-5-8-21-9-6-12)17-11-16(20)7-10-22-14-4-2-1-3-13(14)16/h1-4,12,20H,5-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINKZSMHRWBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
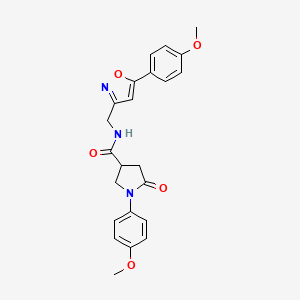

![4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2869784.png)
![2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
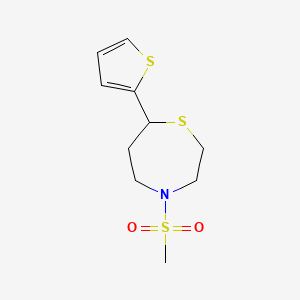

![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)
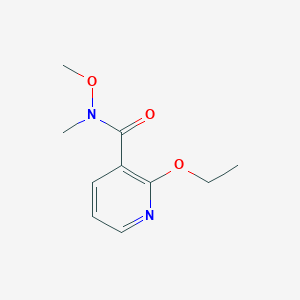
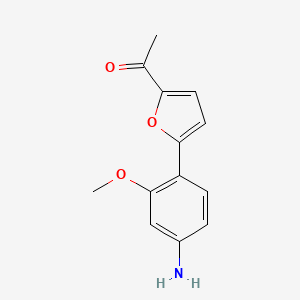
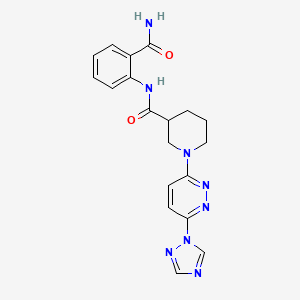
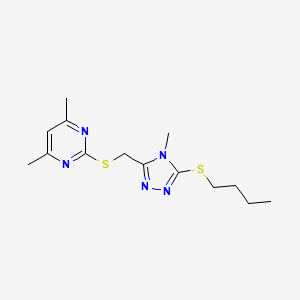
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)
![N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2869800.png)

